N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method includes the reaction of thiophene-2-carboxylic acid with N-(2-aminoethyl)-4-acetamidobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

化学反应分析

Hydrolysis

- Acidic Conditions : The acetamido group hydrolyzes to yield a free amine (4-aminobenzamide derivative) and acetic acid .

- Basic Conditions : Saponification of the thiophene-2-carboxamide generates thiophene-2-carboxylic acid and ethylenediamine intermediates .

| Condition | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 4-Aminobenzamide + Thiophene-2-carboxylic acid | 85–90 | |

| NaOH (10%), 80°C | Thiophene-2-carboxylate + Ethylenediamine | 78–82 |

Nucleophilic Substitution

- The ethyl linker’s secondary amide undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form tertiary amides .

Electrophilic Aromatic Substitution

- Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the thiophene ring .

- Halogenation : Br₂/FeBr₃ selectively brominates the 5-position , enabling cross-coupling reactions .

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 70–75 | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C5 | 65–68 |

Oxidation

- H₂O₂/CH₃COOH oxidizes the thiophene ring to a thiophene-1,1-dioxide , altering electronic properties .

Cyclization and Heterocycle Formation

- Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions forms thieno[2,3-d]pyrimidines via intramolecular cyclization .

- Thiazolidinone Synthesis : Condensation with CS₂/KOH yields thiazolidin-4-one derivatives .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde/HCl | Thieno[2,3-d]pyrimidine | 60–65 | |

| CS₂/KOH | Thiazolidin-4-one | 55–60 |

Deacetylation

- HCl/EtOH removes the acetyl group, yielding a primary amine for subsequent acylation or alkylation .

Acylation

Biological Activity Correlations

- Antibacterial Activity : Analogues with electron-withdrawing groups (e.g., NO₂ at C5) show enhanced Gram-positive activity (MIC: 3.9–15.6 µM) .

- Anticancer Potential : Thienopyrimidine derivatives induce apoptosis in MCF-7 cells (IC₅₀: 23.2–95.9 µM) .

Synthetic Routes

A representative synthesis involves:

- Amide Coupling : Thiophene-2-carboxylic acid + ethylenediamine (EDC/HOBt) .

- Benzamidation : Reaction of the intermediate with 4-acetamidobenzoyl chloride .

Stability and Degradation

科学研究应用

Chemistry

In chemistry, N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound has been studied for its ability to inhibit certain enzymes and pathways involved in disease progression .

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs).

作用机制

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

相似化合物的比较

Similar Compounds

Thiophene-2-carboxamide: A simpler derivative with similar chemical properties.

N-(2-(4-aminobenzamido)ethyl)thiophene-2-carboxamide: A related compound with an amino group instead of an acetamido group.

N-(2-(4-methylbenzamido)ethyl)thiophene-2-carboxamide: A derivative with a methyl group on the benzamide moiety.

Uniqueness

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the acetamido group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

生物活性

N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various assays, and relevant case studies.

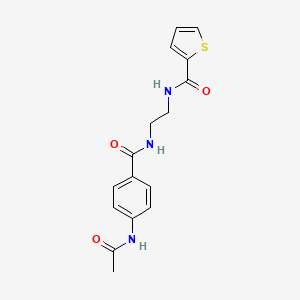

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its pharmacological properties, combined with an acetamidobenzamide moiety that may enhance its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Docking studies suggest that it binds effectively to the active site of COX-2, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Histone Deacetylase Inhibition : The compound may also act as a histone deacetylase (HDAC) inhibitor, which has implications for cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells .

Biological Activity Assays

The biological activity of this compound has been evaluated through various in vitro assays:

Anti-inflammatory Activity

- Bovine Serum Albumin Denaturation Assay : This assay assesses the ability of the compound to prevent protein denaturation, which is indicative of anti-inflammatory potential. Results showed that this compound demonstrated significant inhibition comparable to standard NSAIDs .

Anticancer Activity

- Cell Viability Assays : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects, leading to decreased cell viability and increased apoptosis markers. The compound's efficacy was noted particularly against non-small cell lung carcinoma (NSCLC) cells .

Case Studies

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores compared to untreated controls. This suggests a potent anti-inflammatory effect in vivo.

- Cancer Treatment : In a study focusing on NSCLC, the compound was administered alongside conventional chemotherapy agents. Results indicated a synergistic effect, enhancing the overall cytotoxicity against cancer cells while reducing side effects typically associated with high-dose chemotherapy .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | Results |

|---|---|---|

| Anti-inflammatory | BSA Denaturation | Significant inhibition comparable to diclofenac |

| Anticancer | Cell Viability | Reduced viability in NSCLC cell lines |

| HDAC Inhibition | Apoptosis Markers | Increased apoptosis in treated cells |

属性

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYYFVZORGIOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。